Cas no 2138304-86-4 (tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate)

Tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate is a specialized organic compound featuring a brominated thiazole core and a tert-butyl carbamate-protected amine. Its structural design makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing functionalized thiazole moieties. The bromine substituent enhances reactivity for further cross-coupling reactions, while the carbamate group provides stability during synthetic transformations. This compound is particularly useful in peptidomimetics and heterocyclic chemistry due to its balanced reactivity and protective group compatibility. High purity and well-defined stereochemistry (where applicable) ensure consistent performance in complex synthetic routes. Storage under inert conditions is recommended to maintain stability.
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate structure
2138304-86-4 structure
Product name:tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
CAS No:2138304-86-4
MF:C11H15BrN2O3S
MW:335.217400789261
CID:6585475
PubChem ID:165468038

tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
    • EN300-796614
    • 2138304-86-4
    • Inchi: 1S/C11H15BrN2O3S/c1-6(14-10(16)17-11(2,3)4)8(15)9-7(12)5-13-18-9/h5-6H,1-4H3,(H,14,16)
    • InChI Key: WXLOSYCCOGUSFO-UHFFFAOYSA-N
    • SMILES: BrC1C=NSC=1C(C(C)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 333.99868g/mol
  • Monoisotopic Mass: 333.99868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.5Ų
  • XLogP3: 2.8

tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-796614-1.0g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
1.0g
$914.0 2024-05-22
Enamine
EN300-796614-2.5g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-796614-5.0g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-796614-0.05g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-796614-0.25g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-796614-10.0g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-796614-0.1g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-796614-0.5g
tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate
2138304-86-4 95%
0.5g
$877.0 2024-05-22

tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate Related Literature

Additional information on tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate

Comprehensive Overview of tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2138304-86-4)

The compound tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate (CAS No. 2138304-86-4) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiazole ring and carbamate functional group, is often utilized as an intermediate in the synthesis of more complex bioactive molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of small-molecule inhibitors and protease-targeting agents.

One of the key reasons for the growing interest in tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate is its potential application in addressing drug-resistant infections and chronic diseases. Researchers are increasingly exploring its derivatives for their ability to modulate specific biological pathways, such as those involved in inflammation and cell proliferation. This aligns with current trends in precision medicine, where targeted therapies are prioritized over broad-spectrum treatments.

From a synthetic chemistry perspective, the presence of the 4-bromo-1,2-thiazol-5-yl moiety in this compound offers versatile reactivity, enabling further functionalization through cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Such transformations are critical for creating libraries of analogs for structure-activity relationship (SAR) studies. The tert-butyl carbamate (Boc) group also serves as a protective group for amines, which is a common strategy in peptide synthesis and prodrug design.

In the context of green chemistry, there is a rising demand for sustainable methods to synthesize intermediates like CAS No. 2138304-86-4. Recent advancements in catalytic processes and solvent-free reactions have made it possible to produce such compounds with reduced environmental impact. This is particularly relevant given the increasing regulatory pressures on the pharmaceutical industry to adopt eco-friendly manufacturing practices.

Another area of interest is the compound's potential role in neurodegenerative disease research. Preliminary studies suggest that thiazole-containing molecules, including derivatives of tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate, may exhibit neuroprotective effects. This has sparked investigations into their utility for conditions like Alzheimer's and Parkinson's diseases, where oxidative stress and protein misfolding are key pathological features.

The compound's physicochemical properties, such as its lipophilicity and stability under physiological conditions, further enhance its appeal as a drug candidate. These attributes are frequently searched by researchers optimizing bioavailability and pharmacokinetic profiles of lead compounds. Additionally, the bromine atom in its structure provides a handle for radiolabeling, which is invaluable in molecular imaging and drug tracking studies.

As the pharmaceutical industry continues to embrace artificial intelligence (AI) for drug design, compounds like CAS No. 2138304-86-4 are likely to play a pivotal role in virtual screening campaigns. Their well-defined synthetic routes and modular structures make them ideal candidates for machine learning-based optimization. This intersection of chemistry and technology is a hot topic in both academic and industrial settings.

In summary, tert-butyl N-[1-(4-bromo-1,2-thiazol-5-yl)-1-oxopropan-2-yl]carbamate represents a multifaceted tool for modern drug discovery. Its applications span from medicinal chemistry to materials science, reflecting the compound's adaptability to diverse research needs. With ongoing advancements in synthetic methodologies and biological evaluations, this molecule is poised to remain a subject of intense study in the coming years.

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